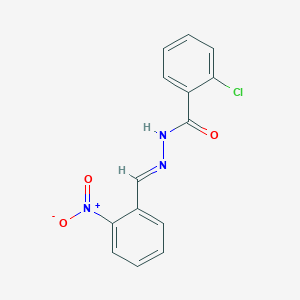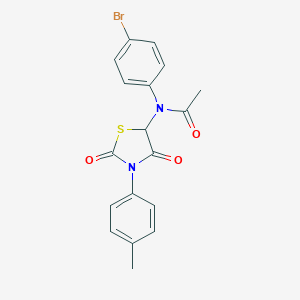
N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide, also known as BPTA, is a thiazolidinedione derivative. It has been studied for its potential applications in scientific research, specifically in the field of diabetes and cancer research.
作用机制
N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide activates PPARγ, a nuclear receptor that regulates glucose and lipid metabolism, adipogenesis, and inflammation. Activation of PPARγ by N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide leads to increased expression of genes involved in glucose uptake and utilization, insulin sensitivity, and lipid metabolism. In cancer cells, N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide induces apoptosis and inhibits cell proliferation by downregulating the expression of genes involved in cell cycle progression and upregulating the expression of genes involved in apoptosis.
Biochemical and Physiological Effects:
N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide has been shown to improve insulin sensitivity, glucose uptake, and lipid metabolism in adipocytes. It also induces apoptosis and inhibits cell proliferation in cancer cells. In animal studies, N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide has been shown to improve glucose tolerance and insulin sensitivity, reduce body weight and adiposity, and inhibit tumor growth.
实验室实验的优点和局限性
N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in aqueous and organic solvents. However, N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide has some limitations, including its potential toxicity, instability in solution, and limited availability.
未来方向
For research on N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide include investigating its potential applications in other diseases such as obesity, metabolic syndrome, and neurodegenerative disorders. Further studies are also needed to elucidate its mechanism of action and optimize its pharmacological properties. Additionally, the development of novel analogs of N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide with improved potency and selectivity could lead to the discovery of new therapeutic agents for the treatment of diabetes and cancer.
合成方法
The synthesis of N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide involves the condensation of 4-bromoaniline with 2,4-thiazolidinedione followed by acetylation. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The final product is obtained by recrystallization from a suitable solvent such as ethanol.
科学研究应用
N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide has been studied for its potential applications in diabetes and cancer research. In diabetes research, N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ) and improve insulin sensitivity in adipocytes. In cancer research, N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
属性
分子式 |
C18H15BrN2O3S |
|---|---|
分子量 |
419.3 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-N-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C18H15BrN2O3S/c1-11-3-7-15(8-4-11)21-16(23)17(25-18(21)24)20(12(2)22)14-9-5-13(19)6-10-14/h3-10,17H,1-2H3 |
InChI 键 |
RGJIDBVITZOZDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)N(C3=CC=C(C=C3)Br)C(=O)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)N(C3=CC=C(C=C3)Br)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)
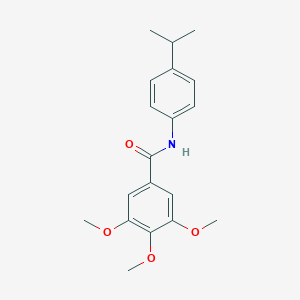
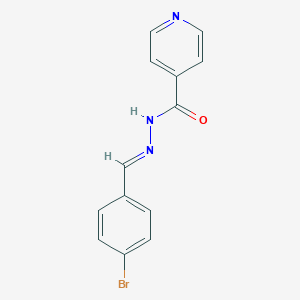


![N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B229222.png)
![Ethyl 4-{[3-(4-bromophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B229223.png)
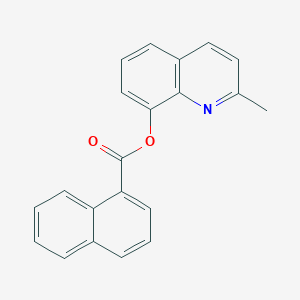
![3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B229225.png)
